3,5-DIMETHYL 4-(2,4-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 4-(2,4-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including dimethyl, dimethoxyphenyl, thiophene, and dihydropyridine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(2,4-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: This step involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions to form the dihydropyridine ring.
Introduction of the Thiophene Group: The thiophene group can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the dihydropyridine ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(2,4-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine or piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-DIMETHYL 4-(2,4-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a calcium channel blocker.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(2,4-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target calcium channels, enzymes, and receptors involved in various biological processes.
Pathways: It can modulate calcium signaling pathways, leading to effects on muscle contraction, neurotransmission, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine derivative used as an antihypertensive agent.
Nicardipine: Similar in structure and function, used to treat high blood pressure and angina.
Uniqueness
3,5-DIMETHYL 4-(2,4-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other dihydropyridine derivatives.
Properties
IUPAC Name |
dimethyl 4-(2,4-dimethoxyphenyl)-1-(thiophen-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-26-14-7-8-16(19(10-14)27-2)20-17(21(24)28-3)12-23(11-15-6-5-9-30-15)13-18(20)22(25)29-4/h5-10,12-13,20H,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHKBDFEDMSYED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CS3)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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